2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3(BENZYLIDENEAMINO)2-ME-5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(23-D)PYRIMIDIN-4(3H)ONE is a heterocyclic compound with a complex structure that includes a benzothiophene ring fused to a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(BENZYLIDENEAMINO)2-ME-5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(23-D)PYRIMIDIN-4(3H)ONE typically involves the condensation of benzylideneamine with a tetrahydrobenzothieno pyrimidinone precursor. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3(BENZYLIDENEAMINO)2-ME-5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(23-D)PYRIMIDIN-4(3H)ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3(BENZYLIDENEAMINO)2-ME-5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(23-D)PYRIMIDIN-4(3H)ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3(BENZYLIDENEAMINO)2-ME-5,6,7,8-TETRAHYDRO(1)BENZOTHIENO(23-D)PYRIMIDIN-4(3H)ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylamino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(1H)-one
- 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Properties
Molecular Formula |
C18H17N3OS |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-[(E)-benzylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-12-20-17-16(14-9-5-6-10-15(14)23-17)18(22)21(12)19-11-13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3/b19-11+ |
InChI Key |
LMFCLRDITZXALT-YBFXNURJSA-N |
Isomeric SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC=CC=C4 |
Origin of Product |
United States |
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